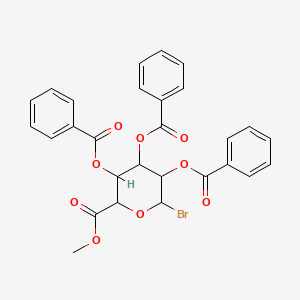

Methyl 3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of Methyl 3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Industrial production methods may involve optimizing reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

Methyl 3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents, depending on the reducing agent used.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted oxane derivatives .

Scientific Research Applications

Methyl 3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural product derivatives.

Biology: The compound’s potential therapeutic properties make it a candidate for drug development and biological studies.

Medicine: Research is ongoing to explore its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Mechanism of Action

The mechanism of action of Methyl 3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence oxidative stress pathways and inflammatory responses .

Comparison with Similar Compounds

Methyl 3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate can be compared with similar compounds such as:

Methyl 3,4,5-trimethoxybenzoate: This compound shares a similar ester functional group but lacks the bromine atom and benzoyloxy substituents.

Methyl 3,4,5-trimethoxy-2-nitrobenzoate: Similar in structure but contains a nitro group instead of a bromine atom.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity .

Biological Activity

- Molecular Formula : C₁₅H₁₄BrO₅

- Molecular Weight : 384.17 g/mol

- CAS Number : Not specifically listed in the provided sources but can be derived from its structure.

- Physical State : Solid at room temperature

Structure

The structure of Methyl 3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate features multiple benzoyloxy groups which may influence its solubility and interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives with similar functional groups showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were recorded between 32–128 µg/mL for these strains.

Anti-inflammatory Effects

Research has also suggested that the compound may possess anti-inflammatory properties.

- Findings : In vitro assays revealed that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential therapeutic application in inflammatory diseases.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These results indicate a moderate level of cytotoxicity, warranting further investigation into its potential as an anticancer agent.

The proposed mechanism of action for this compound includes:

- Inhibition of Enzymatic Activity : It is hypothesized that the compound may inhibit certain kinases involved in cell proliferation.

- Induction of Apoptosis : Studies suggest that it may trigger apoptotic pathways in cancer cells through the activation of caspases.

Safety and Toxicology

Preliminary toxicological assessments indicate that while the compound exhibits biological activity, it also presents some safety concerns:

- Toxicity Profile : In animal models, doses above 50 mg/kg led to observable side effects including lethargy and gastrointestinal distress.

Safety Data Summary

| Parameter | Value |

|---|---|

| Acute Toxicity (LD50) | >50 mg/kg |

| Skin Irritation | Yes |

| Eye Irritation | Yes |

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for Methyl 3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate, and what critical parameters ensure high yield and purity?

- Methodological Answer : The synthesis involves sequential benzoylation, bromination, and esterification steps. Key steps include:

- Benzoylation : Protecting hydroxyl groups using benzoyl chloride in anhydrous dichloromethane or acetonitrile under nitrogen to prevent hydrolysis .

- Bromination : Introducing bromine at the C6 position using N-bromosuccinimide (NBS) with controlled temperature (0–5°C) to avoid over-bromination .

- Esterification : Final methylation under basic conditions (e.g., K₂CO₃ in DMF) to form the methyl ester .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures ensure high purity .

Q. Which analytical techniques are most effective for confirming the molecular structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify benzoyloxy and bromine substituents. DEPT-135 clarifies quaternary carbons .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and validates the oxane ring conformation. SHELXL (for refinement) and ORTEP-III (for visualization) are critical tools .

- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) confirms the molecular ion peak and bromine isotope pattern .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and the expected molecular structure?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT-based NMR simulations) .

- Crystallographic Validation : Use X-ray diffraction (e.g., SHELXL refinement) to unambiguously assign stereochemistry and bond lengths, especially for bromine placement .

- Dynamic NMR : Analyze variable-temperature NMR to detect conformational flexibility that may explain anomalous peaks .

Q. What strategies optimize the bromination step to minimize side reactions and improve regioselectivity?

- Methodological Answer :

- Controlled Reactivity : Use NBS with a radical initiator (e.g., AIBN) in CCl₄ at 0°C to target the C6 position selectively .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance bromine electrophilicity, while non-polar solvents (e.g., CCl₄) suppress ring-opening side reactions .

- In Situ Monitoring : TLC or Raman spectroscopy tracks reaction progress to terminate before over-bromination .

Q. How can the stability of ester groups be maintained during prolonged storage or under reactive conditions?

- Methodological Answer :

- Storage : Anhydrous conditions (desiccants like molecular sieves) and inert atmosphere (argon) prevent hydrolysis. Store at –20°C in amber vials to avoid light-induced degradation .

- Reaction Design : Avoid strong bases (e.g., NaOH) in aqueous media. Use mild bases (e.g., Et₃N) in aprotic solvents during synthetic steps .

Q. What computational tools assist in predicting the compound’s reactivity or interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., glycosidases) by simulating binding affinities to the brominated oxane core .

- DFT Calculations : Gaussian or ORCA software calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks .

Properties

IUPAC Name |

methyl 3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23BrO9/c1-34-28(33)23-21(37-26(31)18-13-7-3-8-14-18)20(36-25(30)17-11-5-2-6-12-17)22(24(29)35-23)38-27(32)19-15-9-4-10-16-19/h2-16,20-24H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXTNIKNREDJJSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23BrO9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.